(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(3,4-difluorophenyl)methanone
Beschreibung
Eigenschaften
IUPAC Name |
(3,4-difluorophenyl)-[2-(4-methylphenyl)-3-pyrrol-1-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N4O/c1-15-4-7-17(8-5-15)29-22(27-10-2-3-11-27)18-13-28(14-21(18)26-29)23(30)16-6-9-19(24)20(25)12-16/h2-12H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYZEOGLNFJBSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CN(CC3=N2)C(=O)C4=CC(=C(C=C4)F)F)N5C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(3,4-difluorophenyl)methanone represents a significant advancement in the field of medicinal chemistry, particularly due to its complex structure and potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 442.5 g/mol. The structure features multiple heterocyclic rings including pyrrole and pyrazole moieties, which are known for their diverse biological activities.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities including:
- Anticancer Activity : Many pyrazole derivatives have shown promising results in inhibiting tumor growth across various cancer cell lines.
- Anti-inflammatory Effects : The presence of pyrrole and pyrazole rings often correlates with anti-inflammatory properties.
- Antimicrobial Properties : Some derivatives have demonstrated efficacy against bacterial and fungal strains.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Anti-inflammatory | Reduction of inflammatory markers | |
| Antimicrobial | Efficacy against specific microbial strains |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Cell Proliferation : Studies have shown that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis or cell cycle arrest.
- Modulation of Signaling Pathways : It is believed that this compound interacts with key signaling pathways involved in inflammation and cancer progression.
Case Studies
Several studies have explored the biological activity of related compounds. For instance:
- Study on Anticancer Activity : A study evaluated a series of pyrazole derivatives against human cancer cell lines (MCF-7, HCT116). The results indicated that compounds with similar structural motifs had IC50 values ranging from 40 nM to 112 nM, suggesting potent anticancer properties .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory potential of pyrazole derivatives, reporting significant reductions in pro-inflammatory cytokines in vitro .
Vergleich Mit ähnlichen Verbindungen
Thiophene-Functionalized Pyrazoles (Compounds 7a and 7b, )
- Core Structure: Pyrazole with thiophene and cyano substituents.
- Key Differences: Compound 7a includes a malononitrile-derived thiophene, enhancing electron-deficient character. Compound 7b features an ethyl cyanoacetate group, increasing polarity compared to the target compound .
- Physicochemical Properties: Higher solubility in polar solvents due to cyano and ester groups. Lower logP values than the target compound, which is more lipophilic due to fluorinated and aryl substituents.
Antimicrobial Pyrazole Derivatives ()
- Core Structure : Bis-pyrazole hybrids with α,β-unsaturated ketones.
- Antimicrobial activity is attributed to thioamide and carboxamide groups, absent in the target compound .
Pyrrolo-Pyridine/Pyrimidine Analogues ()
- Core Structure : Pyrazolo[3,4-c]pyrimidine (Example 64) and pyrrolo[2,3-b]pyridine.
- Higher molecular weight (536.4 g/mol) compared to the target compound (exact mass unconfirmed) .
Agrochemical Pyrazoles ()
- Core Structure : Pyrazole with sulfinyl and trifluoromethyl groups (e.g., fipronil).
- Key Differences :
Quantitative Structure-Activity Relationship (QSAR) Insights ()
- Structural Similarity : Fluorinated aryl groups and heterocyclic cores correlate with increased lipophilicity and target selectivity.
- Predicted Hazards :
Data Table: Comparative Analysis
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the pyrrolo[3,4-c]pyrazole core in this compound?
- Methodology : The pyrrolo[3,4-c]pyrazole scaffold can be synthesized via cyclocondensation of β-keto esters with hydrazines. For example, details a reflux-based protocol using phenyl hydrazine and β-diketones in ethanol/acetic acid (7:3 v/v) under nitrogen, yielding 45% after silica gel purification .
- Optimization : Adjust substituent introduction via sequential alkylation/arylation (e.g., Suzuki-Miyaura coupling for aryl groups) as seen in , which employs Pd(PPh₃)₄ catalysts and boronic acids in degassed DMF/H₂O .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the compound’s regiochemistry and functional groups?
- NMR : Analyze pyrrole/pyrazole proton coupling patterns (e.g., J = 2–3 Hz for adjacent protons) and aromatic splitting to distinguish substituent positions. reports ¹H NMR δ 7.2–8.1 ppm for aryl protons and δ 4.5–5.5 ppm for pyrrolidine protons .
- IR : Confirm carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and NH/OH bands (if present) at 3200–3500 cm⁻¹ .
- MS : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the methanone group .
Q. What crystallization conditions yield high-quality single crystals for X-ray diffraction studies?
- Protocol : Recrystallize from ethanol or methanol at 4°C, as demonstrated in , which produced crystals suitable for X-ray analysis (R-factor = 0.049) . Slow evaporation under inert atmospheres minimizes oxidation of sensitive substituents (e.g., 3,4-difluorophenyl groups).
Advanced Research Questions
Q. How do steric and electronic effects of the 3,4-difluorophenyl and p-tolyl groups influence conformational dynamics?
- Structural Analysis : X-ray data () shows dihedral angles between aromatic rings (e.g., 16.8–51.7°), indicating steric hindrance from ortho-fluorine atoms. Computational modeling (DFT/B3LYP) can quantify torsional energy barriers .
- Electronic Effects : Fluorine’s electron-withdrawing nature reduces electron density on the methanone carbonyl, altering reactivity in nucleophilic additions .
Q. What experimental designs are optimal for evaluating biological activity (e.g., enzyme inhibition)?
- In vitro Assays : Use fluorescence-based kinase inhibition assays (IC₅₀ determination) with ATP concentrations adjusted to mimic physiological conditions. suggests testing against cancer cell lines (e.g., MCF-7) with IC₅₀ values calculated via nonlinear regression .
- Controls : Include positive controls (e.g., staurosporine for kinases) and validate target engagement via thermal shift assays .
Q. How can contradictory solubility data across studies be resolved?
- Methodological Refinement :
- Solubility Testing : Use standardized shake-flask methods (pH 7.4 PBS, 25°C) with HPLC quantification.
- Data Reconciliation : Account for polymorphic forms (e.g., amorphous vs. crystalline) via PXRD, as solubility variations up to 10-fold are common .
Q. What strategies mitigate decomposition during long-term stability studies?
- Storage Conditions : Lyophilize the compound and store under argon at −80°C. recommends desiccants (e.g., silica gel) to prevent hydrolysis of the methanone group .
- Accelerated Stability Testing : Conduct stress tests (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products (e.g., fluorophenyl carboxylic acids) .
Data Contradiction Analysis
Q. Discrepancies in reported catalytic efficiencies for Suzuki-Miyaura couplings: How to troubleshoot?
- Variables to Assess :
- Catalyst batch purity (Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands).
- Solvent degassing efficacy (O₂ inhibition in DMF vs. THF).
- Boronic acid pre-activation (e.g., pinacol ester hydrolysis).
- Resolution : Replicate conditions from using Pd(PPh₃)₄ (10 mol%) and triethylamine (1.2 eq.) in degassed DMF/H₂O (3:1) at 80°C .
Methodological Tables
| Key Reaction Parameters () |
|---|
| Catalyst: Pd(PPh₃)₄ (10 mol%) |
| Solvent: DMF/H₂O (3:1), degassed |
| Temperature: 80°C, 24 hr |
| Yield Range: 45–72% |
| Purification: Column chromatography (EtOAc/hexane) |
| X-ray Crystallography Data () |
|---|
| Space Group: P2₁/c |
| Dihedral Angles: 16.8° (p-tolyl vs. pyrazole) |
| Hydrogen Bonds: O–H···N (2.78 Å) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
